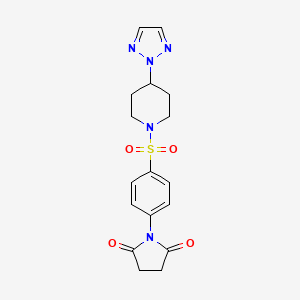

![molecular formula C27H27N5O5S B2982087 4-[4-[[2-(1H-苯并咪唑-2-基)苯基]氨基羰基]苯基]磺酰基哌嗪-1-羧酸乙酯 CAS No. 477557-42-9](/img/structure/B2982087.png)

4-[4-[[2-(1H-苯并咪唑-2-基)苯基]氨基羰基]苯基]磺酰基哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . The specific synthesis pathway can vary depending on the desired substitutions on the benzimidazole ring .Molecular Structure Analysis

Benzimidazole is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, allowing for the creation of a wide range of derivatives . The specific reactions would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives would depend on their particular structure .科学研究应用

合成和抗炎活性

4-[4-[[2-(1H-苯并咪唑-2-基)苯基]氨基羰基]苯基]磺酰基哌嗪-1-羧酸乙酯已在杂环化合物的合成中得到探索。Abignente 等人 (1992) 的一项研究重点研究了取代的 2-氨基吡嗪与 2-苯甲酰-2-溴乙酸乙酯的反应,以生成一组 2-苯基咪唑并[1,2-a]吡嗪-3-羧酸乙酯,然后评估其在体内的抗炎活性 (Abignente 等人,1992)。

抗幽门螺杆菌剂

Carcanague 等人 (2002) 对衍生自 2-[[(2-吡啶基)甲基]硫代]-1H-苯并咪唑的化合物对幽门螺杆菌的有效性进行了研究。他们的研究引入了一种对这种胃病原体具有有效和选择性活性的新型化合物,展示了新型抗幽门螺杆菌剂的重要体外微生物学标准 (Carcanague 等人,2002)。

抗溃疡剂和 H+/K+-ATP 酶抑制

Terashima 等人 (1995) 合成了 2-[1H-苯并咪唑-2-基)亚磺酰甲基]-4-二甲氨基-5-嘧啶甲酸乙酯,该化合物表现出有效的抗溃疡特性。该化合物被确定为 H+/K(+)-ATP 酶抑制剂,在动物模型中提供粘膜保护,防止绝对乙醇诱导的胃损伤 (Terashima 等人,1995)。

抗菌应用

Azab 等人 (2013) 专注于合成含有磺酰胺基团的新型杂环化合物,包括 {[4-N-(4,6-二甲基嘧啶-2-基)磺酰胺基]苯偶氮}氰基乙酸乙酯。这些化合物表现出高抗菌活性,表明它们作为有效抗菌剂的潜力 (Azab 等人,2013)。

抗肿瘤剂的合成

Wang 等人 (1994) 使用 (8-氨基甲酰基-3,4-二氢-4-氧代咪唑并[5,1,-d]-1,2,3,5-四嗪-3-基)乙酸乙酯探索了抗肿瘤药物替莫唑胺的替代合成方法。本研究提出了合成这种重要的抗肿瘤剂的新途径,避免使用甲基异氰酸酯等危险物质 (Wang 等人,1994)。

作用机制

Mode of action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. They may act as inhibitors, activators, or modulators of their target proteins .

Biochemical pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have antimicrobial, antiviral, and anticancer activities .

Result of action

The cellular and molecular effects of benzimidazole derivatives can include changes in cell growth, induction of apoptosis, inhibition of enzyme activity, and more .

安全和危害

未来方向

生化分析

Biochemical Properties

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to bind to specific enzymes, potentially inhibiting their activity. For instance, the benzimidazole moiety can interact with enzymes involved in DNA synthesis and repair, such as topoisomerases . Additionally, the sulfonyl group may form hydrogen bonds with amino acid residues in enzyme active sites, further influencing enzyme activity. These interactions highlight the compound’s potential as an enzyme inhibitor, which could be leveraged in therapeutic applications.

Cellular Effects

The effects of ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, such as kinases and phosphatases, it can alter gene expression patterns and cellular metabolism . For example, the benzimidazole core can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The benzimidazole ring can intercalate into DNA, disrupting the normal function of DNA polymerases and topoisomerases . This disruption can lead to the inhibition of DNA replication and transcription, ultimately affecting cell viability. Additionally, the sulfonyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate have been observed to change over time. The compound’s stability is influenced by factors such as pH and temperature, with degradation products potentially forming under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal dynamics when evaluating the compound’s biochemical effects.

Dosage Effects in Animal Models

The effects of ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate exhibits specific subcellular localization patterns. It is often found in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, the compound may localize to the endoplasmic reticulum and mitochondria, influencing protein folding and cellular respiration. These localization patterns are determined by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

属性

IUPAC Name |

ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)20-13-11-19(12-14-20)26(33)30-22-8-4-3-7-21(22)25-28-23-9-5-6-10-24(23)29-25/h3-14H,2,15-18H2,1H3,(H,28,29)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPKRYLQFLJLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982004.png)

![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)

![4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982012.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2982013.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2982014.png)

![4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2982015.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2982017.png)

![N,N-diisopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982018.png)

![N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2982025.png)